1-propyl-1H-indol-5-amine hydrochloride

Description

BenchChem offers high-quality 1-propyl-1H-indol-5-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-propyl-1H-indol-5-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-propylindol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13;/h3-5,7-8H,2,6,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBJDDLSKXDWND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC2=C1C=CC(=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1-propyl-1H-indol-5-amine Hydrochloride

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 1-propyl-1H-indol-5-amine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and materials science. The described pathway is a robust three-step sequence commencing with the commercially available starting material, 5-nitroindole. The synthesis involves an initial N-propylation, followed by a chemoselective reduction of the nitro group, and concludes with the formation of the stable hydrochloride salt. This document is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step experimental protocols, and critical process parameters to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

The indole nucleus is a privileged scaffold in countless natural products and pharmaceutical agents. Functionalized indoles, such as 1-propyl-1H-indol-5-amine, serve as key intermediates for constructing more complex molecules with diverse biological activities. The title compound features a propyl group at the indole nitrogen (N-1) and an amine at the C-5 position, offering two distinct points for further chemical modification.

The synthetic strategy outlined herein was designed for efficiency, reliability, and scalability. It leverages a logical progression starting from 5-nitroindole, a stable and readily accessible precursor. The core transformations are:

-

N-Alkylation: Introduction of the propyl group at the indole nitrogen.

-

Nitro Group Reduction: Conversion of the 5-nitro group to the 5-amino group.

-

Salt Formation: Conversion of the resulting amine to its hydrochloride salt to enhance stability and ease of handling.

This approach avoids more complex, multi-step indole ring formation methods like the Fischer indole synthesis, which would be less direct for this specific substitution pattern.[1][2]

Overall Synthetic Pathway

The three-step synthesis from 5-nitroindole to the final hydrochloride salt is illustrated below.

Sources

The Enigmatic Pharmacology of N-Propylated Indol-5-Amines: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

The indole nucleus stands as one of the most prolific and versatile scaffolds in medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs with profound biological activities.[1] Within this esteemed class of compounds, indol-5-amines represent a particularly intriguing chemotype, offering a synthetically accessible platform for the exploration of novel pharmacological agents. The strategic introduction of alkyl substituents on the exocyclic amine has long been a cornerstone of drug design, profoundly influencing receptor affinity, selectivity, and functional activity. This guide delves into the nuanced world of N-propylated indol-5-amines, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will navigate the synthetic landscape, dissect the intricate dance of these molecules with their biological targets, and illuminate the path toward harnessing their therapeutic potential.

I. The Strategic Synthesis of N-Propylated Indol-5-Amines: A Modular Approach

The journey to understanding the biological activity of N-propylated indol-5-amines begins with their chemical synthesis. A robust and adaptable synthetic strategy is paramount, allowing for the generation of a diverse library of analogues for comprehensive structure-activity relationship (SAR) studies. The most common and efficient pathway commences with the commercially available 5-nitroindole, a versatile starting material that readily undergoes N-alkylation and subsequent reduction of the nitro group to the key 5-aminoindole intermediate.

A. N-Alkylation of the Indole Nucleus

The initial step involves the introduction of the propyl group onto the indole nitrogen. This is typically achieved under basic conditions to deprotonate the indole N-H, followed by nucleophilic attack on an appropriate propylating agent.

Experimental Protocol: N-Propylation of 5-Nitroindole

-

Reaction Setup: To a solution of 5-nitroindole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq)). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes to facilitate the formation of the indole anion.

-

Alkylation: To the resulting solution, add 1-bromopropane or 1-iodopropane (1.2 eq) dropwise.

-

Reaction Monitoring: The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until completion (typically 4-8 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the N-propyl-5-nitroindole.

B. Reduction of the Nitro Group to the Primary Amine

The pivotal step in this synthetic sequence is the reduction of the nitro group at the 5-position to the corresponding amine. Several reliable methods are available, with catalytic hydrogenation being one of the most common and efficient.

Experimental Protocol: Reduction of N-Propyl-5-Nitroindole

-

Catalyst and Solvent: In a hydrogenation vessel, dissolve N-propyl-5-nitroindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Reaction Conditions: The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitoring and Completion: The reaction progress is monitored by TLC. Upon completion (disappearance of the starting material), the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to afford N-propyl-5-aminoindole, which can often be used in the next step without further purification.

C. N-Propylation of the 5-Amino Group

With the N-propyl-5-aminoindole in hand, the final step involves the propylation of the exocyclic amine. Reductive amination is a highly effective method for this transformation.

Experimental Protocol: Reductive Amination to Yield N,N-Dipropyl-Indol-5-Amine

-

Imine Formation: To a solution of N-propyl-5-aminoindole (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add propionaldehyde (2.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: To this mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the final N,N-dipropyl-N-propyl-indol-5-amine.

II. Biological Activity Profile: A Focus on Serotonergic Systems

The biological effects of N-propylated indol-5-amines are primarily mediated through their interactions with serotonin (5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs) that play critical roles in a myriad of physiological and pathological processes.[2] The length and branching of the N-alkyl substituents on tryptamine and related indoleamines are known to significantly modulate receptor affinity and functional activity.[3]

A. Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.

While specific binding data for N-propylated indol-5-amines are not extensively published, data from structurally related N,N-dipropyl tryptamine derivatives provide valuable insights. For instance, N,N-di-n-propyl-2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine has been shown to exhibit notable affinity for several 5-HT₁ receptor subtypes.[4]

| Compound | 5-HT₁ₐ (Ki, nM) | 5-HT₁Dα (Ki, nM) | 5-HT₁Dβ (Ki, nM) |

| N,N-di-n-propyl-2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine | 18 | 40 | >1000 |

Table 1: Representative binding affinities of a structurally related N,N-dipropyl indole derivative at cloned human 5-HT₁ receptors.[4]

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing the human 5-HT receptor subtype of interest are prepared from transfected cell lines (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, and various salts to maintain physiological pH and ionic strength.

-

Incubation: The assay is performed in microplates, where a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

-

Separation and Detection: After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove non-specifically bound radioligand.

-

Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is calculated using the Cheng-Prusoff equation.

B. Functional Activity: Agonism and Antagonism

Beyond simply binding to a receptor, it is crucial to determine the functional consequence of this interaction. N-propylated indol-5-amines can act as agonists (activating the receptor), antagonists (blocking the action of the endogenous ligand), or inverse agonists (reducing the basal activity of the receptor). Functional activity is typically assessed using cell-based assays that measure the downstream signaling events following receptor activation.

1. Gαi/o-Coupled Receptors (e.g., 5-HT₁ₐ): cAMP Inhibition Assays

Many 5-HT₁ receptors are coupled to the inhibitory G-protein, Gαi/o, which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]

Experimental Protocol: cAMP Inhibition Assay

-

Cell Culture and Plating: CHO or HEK293 cells stably expressing the 5-HT₁ₐ receptor are cultured and plated in 96- or 384-well plates.

-

Forskolin Stimulation: The cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.

-

Compound Addition: The cells are then treated with varying concentrations of the test compound.

-

Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified, and the potency (EC₅₀ or IC₅₀) and efficacy (Emax) are determined.

2. Gαq/11-Coupled Receptors (e.g., 5-HT₂ₐ): Calcium Flux Assays

The 5-HT₂ family of receptors primarily couple to the Gαq/11 G-protein.[4] Activation of this pathway leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium stores. This transient increase in intracellular calcium can be measured using fluorescent calcium indicators.

Experimental Protocol: Calcium Flux Assay

-

Cell Culture and Dye Loading: HEK293 cells expressing the 5-HT₂ₐ receptor are plated in black-walled, clear-bottom microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).[2]

-

Compound Addition and Measurement: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The baseline fluorescence is measured, and then the test compound is added. The change in fluorescence intensity over time is recorded.[2]

-

Data Analysis: The peak fluorescence response is used to determine the potency (EC₅₀) and efficacy (Emax) of the compound.

Sources

1-propyl-1H-indol-5-amine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic applications.[1] Within this vast chemical space, N-alkylated 5-aminoindoles represent a class of intermediates with considerable potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-propyl-1H-indol-5-amine hydrochloride (CAS No. 1221725-79-6), a key building block for drug discovery and development. This document is intended to serve as a vital resource for researchers, offering insights into its molecular characteristics, handling, and potential applications, thereby facilitating its effective utilization in the laboratory.

Molecular and Physicochemical Profile

1-propyl-1H-indol-5-amine hydrochloride is an organic compound presented as a hydrochloride salt to enhance its stability and solubility in aqueous media. The presence of the primary amine at the 5-position and the propyl group at the N-1 position of the indole ring provides two key points for chemical modification, making it a versatile precursor in synthetic chemistry.

Chemical Structure

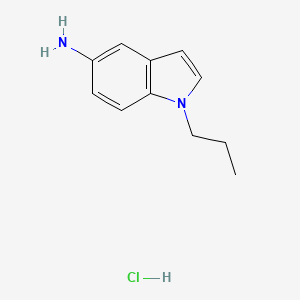

The molecular structure of 1-propyl-1H-indol-5-amine hydrochloride is characterized by a bicyclic indole ring system. A propyl group is attached to the nitrogen atom of the indole ring (position 1), and an amine group is substituted at position 5 of the benzene ring portion of the indole nucleus. The hydrochloride salt is formed with the amino group.

Caption: Chemical structure of 1-propyl-1H-indol-5-amine hydrochloride.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1221725-79-6 | [2][3] |

| Molecular Formula | C₁₁H₁₄N₂·HCl | [2] |

| Molecular Weight | 210.70 g/mol | [2] |

| Purity | ≥95% | [2][3] |

| Appearance | Data not available (typically a solid) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available (expected to have some solubility in water and polar organic solvents like methanol and DMSO) |

Synthesis and Reactivity

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 1-propyl-1H-indol-5-amine hydrochloride.

Causality in Experimental Choices:

-

N-propylation: The choice of a base like potassium carbonate and a polar aprotic solvent such as DMF is standard for SN2 reactions on the indole nitrogen. This facilitates the deprotonation of the indole NH, creating a nucleophile that readily attacks the electrophilic carbon of propyl bromide.

-

Nitro Reduction: The reduction of an aromatic nitro group is a classic transformation. Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid are also effective and can sometimes be more suitable depending on the presence of other functional groups.

-

Salt Formation: The conversion of the free amine to its hydrochloride salt is a straightforward acid-base reaction. This is often performed to improve the compound's stability, crystallinity, and handling properties, which is particularly important for pharmaceutical intermediates.

Chemical Stability and Reactivity

The product is reported to be chemically stable under standard ambient conditions (room temperature). However, it is noted to be sensitive to air and light, suggesting that it should be stored under an inert atmosphere and protected from light to prevent degradation. The primary amine group is a key reactive site, capable of undergoing a variety of reactions such as acylation, alkylation, and diazotization, making it a versatile handle for further chemical modifications. The indole ring itself can also participate in electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions.

Spectroscopic and Analytical Characterization

While experimental spectral data for 1-propyl-1H-indol-5-amine hydrochloride is not widely available, this section outlines the expected characteristics and a standard analytical protocol for purity determination.

Expected Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the indole nitrogen). The aromatic protons of the indole ring would appear in the aromatic region, with their splitting patterns and chemical shifts influenced by the amine and propyl substituents. The protons of the pyrrole part of the indole ring would also be present.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the three distinct carbons of the propyl group and the carbon atoms of the indole ring.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₁H₁₄N₂), with a mass of 174.12 g/mol . Fragmentation patterns would likely involve the loss of the propyl group and other characteristic cleavages of the indole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine salt, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.

Analytical Protocol: Purity Determination by HPLC

The purity of 1-propyl-1H-indol-5-amine hydrochloride can be reliably determined using reverse-phase high-performance liquid chromatography (HPLC). The following is a representative protocol that should be optimized for specific instrumentation and requirements.

Methodology:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to the compound's aromatic and moderately polar nature.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape for the amine.

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient Elution: A gradient elution is recommended to ensure good separation from potential impurities with different polarities. A typical gradient might be:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the indole chromophore has strong absorbance, typically around 220 nm or 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the initial mobile phase composition (90% A / 10% B).

Self-Validating System: The protocol's trustworthiness is enhanced by including system suitability tests. This involves injecting a standard solution to verify parameters like peak symmetry (tailing factor), theoretical plates, and retention time reproducibility before analyzing any samples. A calibration curve with known concentrations should also be run to ensure linearity and accuracy of quantification.

Caption: General workflow for HPLC purity analysis.

Safety and Handling

1-propyl-1H-indol-5-amine hydrochloride is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

Hazard Identification

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Acute Toxicity (Dermal): Toxic in contact with skin.

-

Eye Irritation: Causes serious eye irritation.

-

Aquatic Hazard: Very toxic to aquatic life.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) and protect from light.

Applications in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, and 5-aminoindoles are valuable intermediates for the synthesis of a wide range of biologically active molecules. The primary amine at the 5-position serves as a versatile synthetic handle for introducing various pharmacophoric groups through reactions like amide bond formation, reductive amination, or the construction of new heterocyclic rings. The N-propyl group modulates the lipophilicity and metabolic stability of the molecule and can influence its binding to biological targets.

While specific applications of 1-propyl-1H-indol-5-amine hydrochloride are not extensively documented in publicly available literature, its structure suggests potential as a precursor for compounds targeting:

-

Serotonin (5-HT) Receptors: Many indole-based compounds are known to interact with various 5-HT receptor subtypes, which are implicated in a range of neurological and psychiatric disorders.

-

Kinase Inhibitors: The indole scaffold is found in several kinase inhibitors used in oncology. The 5-amino group can be a key interaction point within the ATP-binding site of kinases.

-

Antimicrobial Agents: Indole derivatives have been explored for their antibacterial and antifungal properties.

The utility of this compound lies in its ability to be readily incorporated into combinatorial libraries for high-throughput screening, enabling the rapid exploration of chemical space around the N-propyl-5-aminoindole core.

Conclusion

1-propyl-1H-indol-5-amine hydrochloride is a valuable chemical intermediate for researchers in drug discovery and development. Its bifunctional nature, with reactive sites at the N-1 and C-5 positions, allows for diverse synthetic elaborations. While detailed experimental data on its physical properties and spectroscopy are limited, this guide provides a comprehensive overview of its known characteristics, a plausible synthetic approach, a robust analytical method for quality control, and essential safety information. By understanding these core attributes, scientists can effectively and safely utilize this compound to synthesize novel molecules with the potential for significant therapeutic impact.

References

-

Ameixner, 1-propyl-1H-indol-5-amine hydrochloride. Available at: [Link] (Accessed January 18, 2026).

-

Ark Pharm, Inc., 1-propyl-1H-indol-5-amine hydrochloride. Available at: [Link] (Accessed January 18, 2026).

-

V. A. Ogurtsov and O. A. Rakitin, (2,3-Dihydro-1H-indol-5-ylmethyl)amine, Molbank2021 , 2021(3), M1248. Available at: [Link] (Accessed January 18, 2026).

-

Nandakumar, M. et al., Biomedical Importance of Indoles, Molecules2013 , 18(6), 6620-6662. Available at: [Link] (Accessed January 18, 2026).

Sources

The Enigmatic Intermediate: Deconstructing CAS 1221725-79-6

An In-Depth Examination for the Advanced Researcher

Introduction: In the vast landscape of chemical compounds utilized in research and development, some molecules stand out for their well-defined biological activities and extensive documentation. Others, however, remain in the realm of synthetic novelty, their potential applications yet to be fully elucidated. CAS 1221725-79-6, chemically identified as 1-propyl-1H-indol-5-amine hydrochloride, currently falls into the latter category. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of what is known about this compound and, more importantly, illuminating the path for future investigation.

While extensive research has been conducted on the broader family of indole derivatives, revealing their significance in medicinal chemistry, CAS 1221725-79-6 itself remains a sparsely documented entity. Publicly available scientific literature and databases lack specific studies detailing its mechanism of action, biological targets, or defined research applications. Its primary characterization is as a commercially available chemical intermediate, suggesting its potential role in the synthesis of more complex molecules.

This guide will, therefore, take a deductive approach. By examining the structural features of 1-propyl-1H-indol-5-amine hydrochloride and drawing parallels with well-researched indole analogs, we can hypothesize potential avenues of research and outline experimental workflows to characterize its biological significance.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in any research setting.

Table 1: Physicochemical Properties of 1-propyl-1H-indol-5-amine hydrochloride

| Property | Value | Source |

| CAS Number | 1221725-79-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₁H₁₅ClN₂ | Chemical Supplier Catalogs |

| Molecular Weight | 210.71 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | 1-propyl-1H-indol-5-amine;hydrochloride | Chemical Supplier Catalogs |

| Canonical SMILES | CCCNc1ccc2[nH]cc(C)c2c1.Cl | Chemical Supplier Catalogs |

| Appearance | Solid (form may vary) | General Chemical Properties |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred from hydrochloride salt form |

Part 2: The Indole Scaffold - A Gateway to Biological Activity

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a versatile template for drug design.

Diagram 1: The Core Indole Scaffold and Key Functionalization Points

Caption: Potential synthetic pathways originating from CAS 1221725-79-6.

Experimental Protocol: Synthesis of an Amide Library

-

Dissolution: Dissolve 1-propyl-1H-indol-5-amine hydrochloride (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq.) to neutralize the hydrochloride salt and free the primary amine.

-

Acylating Agent: In a separate flask, dissolve the desired acyl chloride or carboxylic acid (1.1 eq.) in the same solvent. If using a carboxylic acid, add a coupling agent (e.g., HBTU or EDCI, 1.1 eq.).

-

Reaction: Slowly add the acylating agent solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesis 2: Direct Biological Activity Screening

While it may be an intermediate, 1-propyl-1H-indol-5-amine hydrochloride could possess inherent biological activity. A logical first step is to screen it against a panel of common biological targets, particularly those known to interact with indole-containing molecules.

Table 2: Suggested Initial Biological Screening Panel

| Target Class | Rationale |

| Serotonin (5-HT) Receptors | The indole scaffold is the core of serotonin. Many 5-substituted indoles are potent 5-HT receptor ligands. |

| Monoamine Oxidase (MAO) | Indoleamine-2,3-dioxygenase and other enzymes involved in tryptophan metabolism are potential targets. |

| Kinases | The indole nucleus is a common feature in many kinase inhibitors. |

| Dopamine Receptors | Structural similarities to dopamine and other catecholamines warrant investigation. |

| Histone Deacetylases (HDACs) | Some indole derivatives have shown HDAC inhibitory activity. |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

-

Compound Preparation: Prepare a stock solution of CAS 1221725-79-6 in DMSO. Create a dilution series to test a range of concentrations.

-

Assay Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP.

-

Compound Addition: Add the diluted compound to the assay wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plate at the optimal temperature for the kinase reaction (typically 30-37 °C) for a specified time.

-

Detection: Stop the reaction and add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP (e.g., using luminescence or fluorescence).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Part 4: Future Directions and Conclusion

The journey to understanding the full potential of CAS 1221725-79-6 is just beginning. The lack of existing research presents a unique opportunity for novel discoveries. The initial steps should focus on:

-

Systematic derivatization: To build a library of analogs for SAR studies.

-

Broad biological screening: To identify potential therapeutic areas.

-

Computational modeling: To predict potential binding modes and guide future synthetic efforts.

References

As of the date of this publication, there are no specific research articles detailing the applications of CAS 1221725-79-6. The information presented is based on general chemical principles and data available from chemical supplier catalogs. Researchers are encouraged to consult scientific databases such as SciFinder, Reaxys, and PubMed for the most current literature on related indole derivatives.

A Predictive Analysis of the NMR Spectral Data of 1-propyl-1H-indol-5-amine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture.[1][2][3] This guide presents a comprehensive, in-depth predictive analysis of the ¹H and ¹³C NMR spectral data for 1-propyl-1H-indol-5-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. While direct experimental spectra for this specific compound are not widely available in the public domain, this document leverages foundational NMR principles and comparative data from analogous structures to construct a reliable predictive framework. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to anticipate, interpret, and verify the NMR spectra of this molecule and its derivatives, thereby accelerating research and development timelines.

Introduction: The Role of NMR in Characterizing Novel Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The functionalization of the indole ring, such as through N-alkylation and substitution on the benzene ring, allows for the fine-tuning of a compound's pharmacological properties. 1-propyl-1H-indol-5-amine, and its hydrochloride salt, represents a key intermediate for the synthesis of a wide range of bioactive molecules.

The unambiguous confirmation of its chemical structure is the first critical step following synthesis. NMR spectroscopy is the most powerful tool for this purpose, offering detailed information on the molecule's carbon-hydrogen framework.[4][5] This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of 1-propyl-1H-indol-5-amine hydrochloride. By understanding the expected chemical shifts and coupling patterns, researchers can confidently verify their synthetic products and quickly identify any unexpected byproducts.

Foundational Principles for Predictive NMR Analysis of Substituted Indoles

The predicted NMR spectrum of 1-propyl-1H-indol-5-amine hydrochloride is derived from an understanding of how its structural features influence the magnetic environment of each nucleus.

-

The Indole Ring System: The bicyclic aromatic system of indole gives rise to characteristic chemical shifts. The protons and carbons of the electron-rich pyrrole ring generally resonate at different frequencies than those of the benzene ring. The indole nitrogen's lone pair participation in the aromatic system significantly influences the electron density across the rings.

-

Effect of the N-Propyl Group: The introduction of a propyl group at the N-1 position will cause a downfield shift for the adjacent C-2 and C-7a carbons and their attached protons due to inductive effects and changes in the electronic structure. The alkyl protons of the propyl group itself will exhibit characteristic shifts and multiplicities based on their proximity to the indole nitrogen. N-alkylation of indoles typically results in an upfield shift of the nitrogen signal, which in turn influences the attached carbons and protons.

-

Effect of the 5-Amino Group: The amino group at the C-5 position is a strong electron-donating group through resonance. This increases the electron density at the ortho (C-4 and C-6) and para (C-7) positions of the benzene ring, causing a significant upfield (shielding) effect on the attached protons and carbons compared to unsubstituted indole.

-

Effect of Protonation (Hydrochloride Salt): The formation of the hydrochloride salt involves the protonation of the most basic site, the 5-amino group, to form an anilinium-type ion (-NH₃⁺). This protonation dramatically alters the electronic effect of the substituent. The -NH₃⁺ group is strongly electron-withdrawing, which will deshield the aromatic ring, causing the protons and carbons, particularly at the ortho (C-4, C-6) and para (C-7) positions, to shift significantly downfield compared to the free base.

Predicted ¹H NMR Spectral Data for 1-propyl-1H-indol-5-amine Hydrochloride

The following table outlines the predicted ¹H NMR spectral data. These predictions are based on the analysis of substituent effects and comparison with known data for N-alkyl indoles, 5-aminoindole, and protonated anilines. The spectrum is predicted for a polar, deuterated solvent like DMSO-d₆, which is suitable for hydrochloride salts.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Prediction |

| H-2 | ~7.5 - 7.7 | d | J ≈ 3.0 | 1H | Downfield due to proximity to N-1 and deshielding from the protonated amino group's electron-withdrawing effect. Coupled to H-3. |

| H-3 | ~6.6 - 6.8 | d | J ≈ 3.0 | 1H | Upfield relative to H-2, coupled to H-2. |

| H-4 | ~7.8 - 8.0 | d | J ≈ 8.8 | 1H | Significantly downfield due to the ortho position relative to the electron-withdrawing -NH₃⁺ group. Coupled to H-6. |

| H-6 | ~7.3 - 7.5 | dd | J ≈ 8.8, 2.0 | 1H | Downfield shift due to the ortho position to the -NH₃⁺ group, but less so than H-4. Coupled to H-4 and H-7. |

| H-7 | ~7.9 - 8.1 | d | J ≈ 2.0 | 1H | Expected to be a singlet-like doublet due to a small meta-coupling with H-6. Shifted downfield due to the overall deshielding of the ring. |

| -NH₃⁺ | ~9.0 - 10.0 | br s | - | 3H | Broad singlet due to proton exchange and quadrupolar broadening from the nitrogen. Significantly downfield due to the positive charge. |

| N-CH₂- (H-1') | ~4.2 - 4.4 | t | J ≈ 7.0 | 2H | Methylene group attached to the indole nitrogen, shifted downfield. Triplet due to coupling with H-2'. |

| -CH₂- (H-2') | ~1.8 - 2.0 | sextet | J ≈ 7.0 | 2H | Methylene group of the propyl chain. Sextet due to coupling with H-1' and H-3'. |

| -CH₃ (H-3') | ~0.9 - 1.1 | t | J ≈ 7.0 | 3H | Terminal methyl group of the propyl chain, in the typical aliphatic region. Triplet due to coupling with H-2'. |

graph "1_propyl_1H_indol_5_amine_hydrochloride_H" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [style=bold];// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.2,-1.7!"]; C5 [label="C", pos="-2.4,-1.2!"]; C6 [label="C", pos="-2.4,0!"]; C7 [label="C", pos="-1.2,0.5!"]; C7a [label="C", pos="0,1.2!"]; N5_amine [label="N⁺H₃", pos="-3.6,-1.7!", fontcolor="#EA4335"]; C1_propyl [label="CH₂", pos="-0.5,2.4!"]; C2_propyl [label="CH₂", pos="-1.8,3.0!"]; C3_propyl [label="CH₃", pos="-3.1,2.4!"];

H2 [label="H-2", pos="2.0,1.0!", fontcolor="#4285F4"]; H3 [label="H-3", pos="2.0,-1.0!", fontcolor="#4285F4"]; H4 [label="H-4", pos="-1.2,-2.7!", fontcolor="#4285F4"]; H6 [label="H-6", pos="-3.4,0.5!", fontcolor="#4285F4"]; H7 [label="H-7", pos="-1.2,1.5!", fontcolor="#4285F4"]; H1_propyl [label="H-1'", pos="0.5,3.0!", fontcolor="#34A853"]; H2_propyl [label="H-2'", pos="-1.8,4.0!", fontcolor="#34A853"]; H3_propyl [label="H-3'", pos="-4.1,3.0!", fontcolor="#34A853"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a; C5 -- N5_amine; N1 -- C1_propyl; C1_propyl -- C2_propyl; C2_propyl -- C3_propyl;

// Edges for H atoms C2 -- H2; C3 -- H3; C4 -- H4; C6 -- H6; C7 -- H7; }

Caption: Molecular structure with proton labeling.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below. The deshielding effect of the protonated amino group is expected to be pronounced on the carbons of the benzene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~125 - 128 | Influenced by the N-propyl group. |

| C-3 | ~102 - 105 | Typically one of the most upfield carbons in the indole ring. |

| C-3a | ~128 - 131 | Bridgehead carbon, shifted slightly downfield. |

| C-4 | ~115 - 118 | Downfield shift due to the ortho -NH₃⁺ group. |

| C-5 | ~135 - 138 | Carbon bearing the -NH₃⁺ group, significantly deshielded. |

| C-6 | ~120 - 123 | Downfield shift due to the ortho -NH₃⁺ group. |

| C-7 | ~112 - 115 | Less affected by the -NH₃⁺ group at the meta position. |

| C-7a | ~138 - 141 | Bridgehead carbon, deshielded by the adjacent nitrogen. |

| N-CH₂- (C-1') | ~45 - 48 | Methylene carbon attached to nitrogen. |

| -CH₂- (C-2') | ~22 - 25 | Central methylene of the propyl group. |

| -CH₃ (C-3') | ~11 - 14 | Terminal methyl carbon. |

graph "1_propyl_1H_indol_5_amine_hydrochloride_C" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [style=bold];// Define nodes for atoms with positions N1 [label="N", pos="0,0!"]; C2 [label="C-2", pos="1.2,0.5!", fontcolor="#EA4335"]; C3 [label="C-3", pos="1.2,-0.5!", fontcolor="#EA4335"]; C3a [label="C-3a", pos="0,-1.2!", fontcolor="#EA4335"]; C4 [label="C-4", pos="-1.2,-1.7!", fontcolor="#EA4335"]; C5 [label="C-5", pos="-2.4,-1.2!", fontcolor="#EA4335"]; C6 [label="C-6", pos="-2.4,0!", fontcolor="#EA4335"]; C7 [label="C-7", pos="-1.2,0.5!", fontcolor="#EA4335"]; C7a [label="C-7a", pos="0,1.2!", fontcolor="#EA4335"]; N5_amine [label="N⁺H₃", pos="-3.6,-1.7!"]; C1_propyl [label="C-1'", pos="-0.5,2.4!", fontcolor="#FBBC05"]; C2_propyl [label="C-2'", pos="-1.8,3.0!", fontcolor="#FBBC05"]; C3_propyl [label="C-3'", pos="-3.1,2.4!", fontcolor="#FBBC05"];

// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a; C5 -- N5_amine; N1 -- C1_propyl; C1_propyl -- C2_propyl; C2_propyl -- C3_propyl; }

Caption: Molecular structure with carbon labeling.

Standard Operating Protocol for NMR Data Acquisition

To obtain high-quality experimental data for structural verification, a standardized protocol is essential.

Sample Preparation

-

Weighing the Sample: Accurately weigh 10-15 mg of 1-propyl-1H-indol-5-amine hydrochloride for ¹H NMR, and 50-75 mg for ¹³C NMR, into a clean, dry vial.[6][7]

-

Solvent Selection: Choose a suitable deuterated solvent in which the hydrochloride salt is soluble, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). Add approximately 0.6-0.7 mL of the solvent to the vial.[6]

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. A brief period in an ultrasonic bath can aid dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although for many modern spectrometers, referencing to the residual solvent peak is sufficient.[6]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.

-

Set the number of scans (typically 8 to 16 for a sample of this concentration).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the number of scans (typically 1024 or more, as ¹³C has a low natural abundance).

-

Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

-

Acquire the spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Advanced Structural Confirmation: The Role of 2D NMR

While 1D NMR provides a wealth of information, 2D NMR techniques are invaluable for unambiguous assignment of all signals, especially for novel compounds.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, confirming the connectivity within the propyl chain and the indole ring. For example, a cross-peak between the signals at ~4.3 ppm and ~1.9 ppm would confirm the H-1' to H-2' coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for identifying quaternary carbons and piecing together the molecular framework. For instance, the N-CH₂ protons (H-1') should show correlations to C-2 and C-7a of the indole ring.

Conclusion

This technical guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of 1-propyl-1H-indol-5-amine hydrochloride. By understanding the underlying principles of substituent effects and leveraging comparative data, researchers can approach the structural verification of this and related molecules with greater confidence and efficiency. The provided experimental protocols offer a standardized method for obtaining high-quality data. For absolute structural confirmation of a newly synthesized batch, the use of 2D NMR techniques is strongly recommended. This predictive guide serves as a valuable preliminary tool in the dynamic and data-driven field of pharmaceutical research.

References

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. moravek.com [moravek.com]

- 5. youtube.com [youtube.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. scribd.com [scribd.com]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

Predicting the Mechanism of Action of Substituted Indoleamines: An Integrated Computational and Experimental Workflow

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted indoleamines represent a vast and pharmacologically rich chemical space, encompassing classic psychedelics, modern therapeutics for migraine and depression, and promising new chemical entities for a range of neuropsychiatric disorders.[1][2][3] A defining characteristic of this class is that minor structural modifications to the core indoleamine scaffold can dramatically alter the mechanism of action (MoA), shifting a compound's profile from a potent agonist at one receptor subtype to an antagonist at another, or inducing functional selectivity (biased agonism). Predicting this activity a priori is a central challenge in modern drug discovery. This guide details an integrated, iterative workflow that synergizes computational modeling with targeted in-vitro validation to de-risk and accelerate the discovery of novel indoleamines with tailored pharmacological profiles. We move beyond a simple listing of techniques to explain the causal logic behind each experimental choice, providing a self-validating system for MoA prediction.

The Indoleamine Landscape and Its Primary Targets

The indoleamine backbone, derived from the amino acid tryptophan, is a privileged scaffold in neuropharmacology.[4] Its derivatives primarily interact with monoaminergic systems, with the most significant targets being serotonin (5-hydroxytryptamine, or 5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs).[5][6]

Key targets for predicting the MoA of substituted indoleamines include:

-

5-HT₂A Receptor: A Gq-coupled receptor, its activation is the canonical mechanism for the psychoactive effects of classic psychedelics like LSD and psilocybin.[7] It is a primary target for novel antidepressants and antipsychotics.[8][9]

-

5-HT₁A Receptor: A Gi-coupled receptor, it acts as a somatodendritic autoreceptor in raphe nuclei and is a key target for anxiolytic and antidepressant drugs.[6]

-

Other 5-HT Receptors (5-HT₁B, 5-HT₂C, etc.): These receptors modulate various physiological processes and are crucial for determining a compound's overall selectivity and side-effect profile.[5][6]

-

Indoleamine 2,3-dioxygenase (IDO1): A heme-containing enzyme that catabolizes tryptophan, IDO1 is an emerging target in immuno-oncology and for treating depression.[10][11][12][13]

The fundamental challenge lies in the structure-activity relationship (SAR), where subtle changes, such as the position of a methoxy group or the nature of the N-alkyl substituent, dictate binding affinity, functional efficacy, and subtype selectivity.[14][15][16]

The Predictive Engine: A Multi-Scale In-Silico Approach

Computational modeling serves as the first-pass filter, allowing for the rapid, cost-effective screening of vast chemical libraries to prioritize compounds for synthesis and experimental validation.[17] This predictive engine relies on a tiered approach, from static docking to dynamic simulations and machine learning.

Target-Based Prediction: Interrogating the Binding Pocket

When a high-resolution structure of the target receptor is available (either from crystallography, cryo-EM, or a high-quality homology model), we can directly model the ligand-receptor interaction.

This protocol predicts the binding pose and estimates the binding affinity of a novel compound.

-

Receptor Preparation:

-

Obtain a high-resolution crystal or cryo-EM structure of the human 5-HT₂A receptor (e.g., from the Protein Data Bank).

-

Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein structure: add hydrogens, assign bond orders, remove water molecules beyond the active site, and perform a constrained energy minimization to relieve steric clashes. The causality here is to ensure the receptor is in a chemically correct and energetically favorable state for docking.

-

-

Ligand Preparation:

-

Generate a 3D conformation of the substituted indoleamine ligand.

-

Use a tool like LigPrep to enumerate possible ionization states, tautomers, and stereoisomers at a physiological pH (e.g., 7.4 ± 0.5). This is critical as the protonation state of the amine is essential for key interactions in the binding pocket.

-

-

Grid Generation:

-

Define the binding site (the "docking grid") based on the location of the co-crystallized ligand or known key binding residues (e.g., Asp155 in transmembrane helix 3). The grid defines the search space for the docking algorithm.

-

-

Docking Execution:

-

Utilize a docking program like Glide or AutoDock Vina to dock the prepared library of ligands into the receptor grid.[18] These algorithms systematically sample ligand conformations and orientations within the active site, scoring them based on a function that approximates binding free energy.

-

-

Pose Analysis and Scoring:

-

Analyze the top-scoring poses. Look for key interactions known to be important for 5-HT₂A agonism, such as the salt bridge between the ligand's protonated amine and Asp155, and aromatic stacking with key phenylalanine and tryptophan residues.[19] The docking score provides a quantitative estimate of binding affinity to rank-order compounds.[20]

-

Caption: In-Silico Target-Based Prediction Workflow.

Ligand-Based and AI-Driven Prediction

In the absence of a reliable receptor structure, or to complement target-based methods, machine learning models can predict GPCR-ligand interactions.[21][22] These models are trained on large datasets of known GPCRs and ligands, learning the complex relationships between chemical structures and biological activity.[23] Modern deep learning approaches, using techniques like graph convolutional networks, can achieve high accuracy in predicting whether a compound will bind to a specific GPCR.[24]

The Validation Gauntlet: In-Vitro Characterization

Computational predictions are hypotheses that must be tested experimentally. A tiered in-vitro strategy provides a self-validating system to confirm binding, determine functional activity, and elucidate the precise MoA.

Tier 1: Confirming Target Engagement with Binding Assays

The first step is to confirm that the prioritized compounds physically bind to the target receptor. The gold-standard method is the competitive radioligand binding assay.

This protocol determines the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., 5-HT₂A).

-

Materials:

-

Cell membranes expressing a high density of the target receptor (e.g., HEK293 cells stably transfected with human 5-HT₂A).

-

A suitable radioligand with high affinity and selectivity for the receptor (e.g., [³H]ketanserin for 5-HT₂A).

-

Test compounds dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding agent (a high concentration of a known ligand, e.g., 10 µM spiperone).

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add cell membranes, radioligand, and assay buffer.

-

Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, assay buffer, and the non-specific binding agent.

-

Competition Wells: Add cell membranes, radioligand, assay buffer, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any residual unbound radioligand.

-

Quantification: Place the filtermats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Summarize binding data in a table to facilitate comparison of potency and selectivity.

| Compound | 5-HT₂A Kᵢ (nM) | 5-HT₁A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | D₂ Kᵢ (nM) |

| Ligand X | 15.2 | >1000 | 85.7 | >1000 |

| Ligand Y | 250.1 | 25.3 | 450.6 | 150.3 |

| Serotonin | 20.5 | 5.1 | 10.3 | >1000 |

Tier 2: Determining Functional Activity (Agonist, Antagonist, or Inverse Agonist)

Once binding is confirmed, the next crucial step is to determine what the compound does at the receptor. Functional assays measure the downstream cellular response following receptor activation.[25] For Gq-coupled receptors like 5-HT₂A, calcium mobilization is a robust readout.[26]

Caption: 5-HT₂A Receptor Gq Signaling Pathway.

This protocol measures the increase in intracellular calcium following receptor activation by an agonist.

-

Cell Preparation: Plate cells stably expressing the 5-HT₂A receptor in a black, clear-bottom 96- or 384-well plate and grow to confluence.

-

Dye Loading: Remove the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells. The dye's fluorescence intensity increases dramatically upon binding to free calcium.

-

Compound Addition: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument will add the test compounds (in serial dilutions for dose-response curves) to the wells while simultaneously monitoring fluorescence.

-

Data Acquisition: Measure the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium signal.

-

Data Analysis:

-

For each well, calculate the peak fluorescence response over the baseline.

-

Plot the response against the log concentration of the agonist to generate a dose-response curve.

-

Fit the curve using a sigmoidal dose-response model to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

-

To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (like serotonin). A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

Tier 3: Uncovering Functional Selectivity (Biased Agonism)

Advanced MoA prediction requires understanding if a ligand preferentially activates one downstream pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). This "biased agonism" is critical, as the β-arrestin pathway is often associated with receptor desensitization and different physiological outcomes.

Caption: Functional Selectivity (Biased Agonism) at a GPCR.

This protocol measures the recruitment of β-arrestin to the activated receptor, a key step in a separate signaling cascade.

-

Assay Principle: Utilize an assay technology such as PathHunter (DiscoverX) or Tango (Thermo Fisher), which employs enzyme fragment complementation. In this system, the receptor is tagged with one part of an enzyme, and β-arrestin is tagged with the complementing part.

-

Cell Culture: Use cells engineered to express the tagged receptor and β-arrestin.

-

Compound Treatment: Add test compounds (agonists) to the cells and incubate.

-

Signal Detection: If the agonist induces β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme. Add a substrate that produces a chemiluminescent signal when cleaved by the active enzyme.

-

Data Analysis: Measure the luminescent signal. Generate dose-response curves and calculate EC₅₀ and Eₘₐₓ values for β-arrestin recruitment. By comparing the potency and efficacy of a compound in the G-protein assay (e.g., calcium flux) versus the β-arrestin assay, a "bias factor" can be calculated to quantify functional selectivity.

Synthesis and Future Outlook

The journey from a substituted indoleamine structure to a predicted mechanism of action is an iterative cycle of computational prediction and experimental validation. By starting with in-silico methods to screen and prioritize candidates, we can focus precious laboratory resources on the most promising molecules. Subsequent tiered in-vitro assays provide a self-validating workflow, confirming target binding, quantifying functional activity, and dissecting nuanced pharmacology like biased agonism.

The resurgence of interest in psychedelic medicine and the continuous need for novel CNS therapeutics have invigorated this field.[27][28][29] The integration of artificial intelligence and machine learning is set to further revolutionize this process, enabling more accurate predictions from larger and more diverse chemical libraries.[2] This integrated workflow provides a robust framework for navigating the complex pharmacology of substituted indoleamines, ultimately accelerating the path from chemical concept to clinical candidate.

References

-

Psychedelics Drug Development Tracker. (n.d.). Psychedelic Alpha. Retrieved from [Link]

-

Castledine, R. (n.d.). Understanding the Complexity of Psychedelic Drug Development: Key Takeaways and Considerations for Drug Developers. Arcinova. Retrieved from [Link]

-

Kim, S., et al. (2015). Prediction of GPCR-Ligand Binding Using Machine Learning Algorithms. PLoS One, 10(4), e0122719. Retrieved from [Link]

-

Kooistra, A. J., et al. (2016). Characterization of Ligand Binding to GPCRs Through Computational Methods. Methods in Molecular Biology, 1412, 231-53. Retrieved from [Link]

-

Shah, F., et al. (2020). A computational model for GPCR-ligand interaction prediction. Journal of Integrative Bioinformatics, 17(2-3). Retrieved from [Link]

-

Shah, F., et al. (2020). A computational model for GPCR-ligand interaction prediction. ResearchGate. Retrieved from [Link]

-

BayBridge Bioscience. (2022). The Rise of Psychedelic Drug Discovery in the Biotech Industry. Retrieved from [Link]

-

Luo, S., et al. (2023). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics, 24(6), bbad371. Retrieved from [Link]

-

MMS Holdings. (2023). Psychedelic Drug Development: FDA Guidance. Retrieved from [Link]

-

The Psychedelic Therapeutics and Drug Development Conference. (n.d.). Retrieved from [Link]

-

Erland, L. A. E., & Saxena, P. K. (2022). Views and perspectives on the indoleamines serotonin and melatonin in plants: past, present and future. Plant Cell Reports, 41(1), 3-19. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

-

Nagano, S., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1037-1042. Retrieved from [Link]

-

Kaplan, A. L., et al. (2022). Bespoke library docking for 5-HT2A receptor agonists with antidepressant activity. Nature, 610(7932), 582-591. Retrieved from [Link]

-

Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

-

Khan, I., et al. (2022). Molecular docking parameters for the interaction of isolated indole compounds (5-8) with 5-HT 1A serotonin receptor. ResearchGate. Retrieved from [Link]

-

Forneris, F., et al. (2010). Biochemical properties of indoleamine 2,3-dioxygenase: from structure to optimized design of inhibitors. Current Drug Targets, 11(6), 717-728. Retrieved from [Link]

-

Canal, C. E., et al. (2013). Molecular pharmacology and ligand docking studies reveal a single amino acid difference between mouse and human serotonin 5-HT2A receptors that impacts behavioral translation of novel 4-phenyl-2-dimethylaminotetralin ligands. Journal of Pharmacology and Experimental Therapeutics, 347(3), 696-707. Retrieved from [Link]

-

Siegel, G. J., et al. (Eds.). (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]

-

La Regina, G., et al. (2008). Synthesis, Structure-Activity Relationships and Molecular Modeling Studies of New Indole Inhibitors of Monoamine Oxidases A and B. Bioorganic & Medicinal Chemistry, 16(22), 9729-9740. Retrieved from [Link]

-

Staroń, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT₂A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. Retrieved from [Link]

-

Yu, A. M. (2008). Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions. The AAPS Journal, 10(2), 298-305. Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (2021). Novel Substituted Tetrahydroquinoline Compounds as Indoleamine-2,3-dioxygenase (IDO) Inhibitors. Retrieved from [Link]

-

Kalathil, M. K., et al. (2012). Molecular modeling and docking studies of human 5-hydroxytryptamine 2A (5-HT2A) receptor for the identification of hotspots for ligand binding. ResearchGate. Retrieved from [Link]

-

Kaplan, A. L., et al. (2022). Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity. eScholarship, University of California. Retrieved from [Link]

-

McFadden, K., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 55(22), 10250-10254. Retrieved from [Link]

-

Feng, Y., et al. (2019). N-Benzyl/Aryl Substituted Tryptanthrin as Dual Inhibitors of Indoleamine 2,3-Dioxygenase and Tryptophan 2,3-Dioxygenase. Journal of Medicinal Chemistry, 62(21), 9918-9937. Retrieved from [Link]

-

Lessin, A. W., et al. (1967). The central stimulant properties of some substituted indolylalkylamines and β-carbolines and their activities as inhibitors of monoamine oxidase and the uptake of 5-hydroxytryptamine. British Journal of Pharmacology and Chemotherapy, 31(1), 179-195. Retrieved from [Link]

-

Glennon, R. A. (1996). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]

-

Li, D., et al. (2021). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 9, 755100. Retrieved from [Link]

Sources

- 1. Understanding the Complexity of Psychedelic Drug Development: Key Takeaways and Considerations for Drug Developers | Arcinova [arcinova.com]

- 2. The Rise of Psychedelic Drug Discovery in the Biotech Industry — BayBridge [baybr.com]

- 3. Indolealkylamines: Biotransformations and Potential Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Views and perspectives on the indoleamines serotonin and melatonin in plants: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. acnp.org [acnp.org]

- 7. escholarship.org [escholarship.org]

- 8. Bespoke library docking for 5-HT2A receptor agonists with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical properties of indoleamine 2,3-dioxygenase: from structure to optimized design of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. N-Benzyl/Aryl Substituted Tryptanthrin as Dual Inhibitors of Indoleamine 2,3-Dioxygenase and Tryptophan 2,3-Dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, structure-activity relationships and molecular modeling studies of new indole inhibitors of monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 17. Characterization of Ligand Binding to GPCRs Through Computational Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Molecular pharmacology and ligand docking studies reveal a single amino acid difference between mouse and human serotonin 5-HT2A receptors that impacts behavioral translation of novel 4-phenyl-2-dimethylaminotetralin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Prediction of GPCR-Ligand Binding Using Machine Learning Algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A computational model for GPCR-ligand interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 26. innoprot.com [innoprot.com]

- 27. psychedelicalpha.com [psychedelicalpha.com]

- 28. mmsholdings.com [mmsholdings.com]

- 29. psychedelics-conference.com [psychedelics-conference.com]

A Comparative Analysis of 1-propyl-1H-indol-5-amine as a Free Base and its Hydrochloride Salt: A Technical Guide for Drug Development

Abstract

The conversion of an active pharmaceutical ingredient (API) from its free base form to a salt is a critical and strategic step in drug development.[1][2] This decision profoundly impacts the API's physicochemical properties, which in turn dictate its bioavailability, stability, and manufacturability.[1][2] This guide uses 1-propyl-1H-indol-5-amine, a representative indole derivative, as a model to provide an in-depth technical exploration of the core differences between a free base and its hydrochloride (HCl) salt. Indole derivatives are a significant class of compounds in medicinal chemistry, known for their wide-ranging therapeutic potential.[3][4][5][6] We will detail the standard analytical workflows used to characterize these forms, explain the causal relationships behind experimental choices, and present scientifically plausible, illustrative data to guide researchers and drug development professionals.

Introduction: The Rationale for Salt Formation

In pharmaceutical development, approximately 50% of all drug molecules are administered as salts.[1] The primary reason for this is the significant enhancement of key properties that are often suboptimal in the free form of the API.[2][7] For amine-containing compounds like 1-propyl-1H-indol-5-amine, which are basic, the "free base" form often exhibits low aqueous solubility and may be chemically less stable.[8][9][10]

By reacting the basic amine with an acid—in this case, hydrochloric acid—we form an ammonium salt. This conversion is a fundamental strategy to overcome common development hurdles.[9][10]

Key Advantages of Hydrochloride Salt Formation:

-

Improved Solubility: Salt forms are generally more water-soluble than their corresponding free bases, which can lead to better dissolution in the gastrointestinal tract and consequently, improved bioavailability.[2][7][8]

-

Enhanced Stability: Crystalline salts are often more thermally stable and less reactive than the free base, contributing to a longer shelf life and more consistent product quality.[8][11]

-

Better Handling Properties: The free base might be an oil or a low-melting-point solid, which is difficult to purify, handle, and formulate.[1] A crystalline salt form typically has a higher melting point and well-defined particle properties, simplifying manufacturing processes.[1]

-

Controlled Release: The choice of salt form can be used to modify the drug's release profile, enabling the design of extended or delayed-release formulations.[8]

The decision to proceed with a salt form must be made early in the development process, as changing it at a later stage can trigger the need to repeat extensive toxicological and clinical studies, leading to significant delays and costs.[1]

Characterization of the Free Base vs. Hydrochloride Salt

A comprehensive suite of analytical techniques is employed to fully characterize and compare the solid-state properties of the free base and its salt form. The following sections detail these methods and present illustrative data for 1-propyl-1H-indol-5-amine.

Solid-State Structure: X-Ray Powder Diffraction (XRPD)

Expert Rationale: XRPD is the definitive technique for identifying the solid-state nature of a pharmaceutical material.[12][13][14] It provides a unique "fingerprint" of the crystal lattice. We use it to confirm two critical points: 1) that the free base and the HCl salt are different crystalline forms, and 2) to ensure that the synthesized salt is a single, crystalline phase and not a mixture or an amorphous (non-crystalline) material.[12][15] An amorphous form, while sometimes offering solubility advantages, can be physically unstable and may convert to a crystalline form over time.[1]

Experimental Protocol: XRPD Analysis

-

Sample Preparation: A small amount (approx. 5-10 mg) of the sample powder is gently packed into a sample holder. A flat, smooth surface is crucial for high-quality data.

-

Instrument Setup: The analysis is performed using a diffractometer with a copper (Cu Kα) X-ray source.

-

Data Collection: The sample is scanned over a 2θ range of 2° to 40°, which is typically sufficient to capture the most characteristic diffraction peaks for pharmaceutical compounds.[14]

-

Data Analysis: The resulting diffraction pattern (Intensity vs. 2θ angle) is analyzed. Sharp peaks indicate a crystalline material, while a broad "halo" signifies an amorphous solid.[12]

Illustrative Data:

| Form | XRPD Pattern Description | Implication |

| Free Base | Exhibits a distinct set of sharp peaks at specific 2θ angles (e.g., 8.5°, 12.3°, 15.7°, 21.9°). | Confirms the material is crystalline and provides a unique fingerprint for this form. |

| HCl Salt | Shows a completely different pattern of sharp peaks (e.g., 10.1°, 14.8°, 19.5°, 25.4°, 28.2°). | Confirms the formation of a new, distinct crystalline entity. The different peak positions reflect a different packing arrangement of the molecules in the solid state.[12] |

Thermal Properties: DSC and TGA

Expert Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for assessing the stability and physical properties of the API.[16] DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, or polymorphic transitions.[17][18][19] TGA measures the change in mass as a function of temperature, indicating decomposition or the loss of solvents/water.[20][21] For a salt, we expect a higher, sharper melting point compared to the free base, which is indicative of a more stable crystal lattice.[11]

Experimental Protocol: DSC & TGA

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

-

DSC Method: Heat the sample under a nitrogen atmosphere from 25°C to a temperature above its melting point (e.g., 250°C) at a constant rate, typically 10°C/min.

-

TGA Method: Heat the sample under a nitrogen atmosphere from 25°C to a high temperature (e.g., 400°C) at a rate of 10°C/min to observe mass loss.[20]

-

Data Analysis:

Illustrative Data:

| Form | DSC Melting Point (Onset) | TGA Decomposition (Onset) | Interpretation |

| Free Base | 85.2 °C | 195 °C | The lower melting point suggests weaker intermolecular forces in the crystal lattice. |

| HCl Salt | 210.5 °C | 225 °C | The significantly higher melting point indicates a much more stable crystal lattice due to strong ionic interactions. This is a highly desirable property for a drug substance.[11] |